![molecular formula C11H18O3 B14255370 [1-(Hydroxymethyl)cyclohexyl]methyl prop-2-enoate CAS No. 168569-36-6](/img/structure/B14255370.png)
[1-(Hydroxymethyl)cyclohexyl]methyl prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(Hydroxymethyl)cyclohexyl]methyl prop-2-enoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclohexane ring substituted with a hydroxymethyl group and a prop-2-enoate (acrylate) group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Hydroxymethyl)cyclohexyl]methyl prop-2-enoate typically involves the esterification of [1-(Hydroxymethyl)cyclohexyl]methanol with acrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to minimize the need for catalyst separation and purification steps.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxymethyl group in [1-(Hydroxymethyl)cyclohexyl]methyl prop-2-enoate can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or thioesters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA) to facilitate the substitution reaction.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
科学的研究の応用
Chemistry: In polymer chemistry, [1-(Hydroxymethyl)cyclohexyl]methyl prop-2-enoate can be used as a monomer in the synthesis of acrylic polymers. These polymers can exhibit unique mechanical and thermal properties due to the presence of the cyclohexane ring.
Biology: The compound can be used as a building block in the synthesis of biologically active molecules. Its derivatives may exhibit antimicrobial or anti-inflammatory properties, making it a potential candidate for drug development.
Medicine: In medicinal chemistry, this compound derivatives can be explored for their pharmacological activities. The presence of the hydroxymethyl and ester groups can influence the compound’s bioavailability and metabolic stability.
Industry: The compound can be used in the production of specialty coatings and adhesives. Its ability to undergo polymerization makes it suitable for creating materials with specific properties such as flexibility, durability, and resistance to environmental factors.
作用機序
The mechanism of action of [1-(Hydroxymethyl)cyclohexyl]methyl prop-2-enoate depends on its specific application. In polymerization reactions, the compound undergoes free radical polymerization, where the double bond in the prop-2-enoate group reacts with initiators to form polymer chains. In biological systems, the hydroxymethyl group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity and specificity.
類似化合物との比較
Methylcyclohexane: A saturated hydrocarbon with a similar cyclohexane ring structure but lacking the hydroxymethyl and ester groups.
Cyclohexylmethanol: Contains a cyclohexane ring with a hydroxymethyl group but lacks the ester functionality.
Cyclohexylmethyl acrylate: Similar to [1-(Hydroxymethyl)cyclohexyl]methyl prop-2-enoate but without the hydroxymethyl group.
Uniqueness: The presence of both the hydroxymethyl and ester groups in this compound provides unique reactivity and versatility in chemical reactions. This dual functionality allows for a broader range of applications in polymer synthesis, medicinal chemistry, and material science compared to its simpler analogs.
特性
CAS番号 |
168569-36-6 |
|---|---|
分子式 |
C11H18O3 |
分子量 |
198.26 g/mol |
IUPAC名 |
[1-(hydroxymethyl)cyclohexyl]methyl prop-2-enoate |
InChI |
InChI=1S/C11H18O3/c1-2-10(13)14-9-11(8-12)6-4-3-5-7-11/h2,12H,1,3-9H2 |
InChIキー |
KKVKUNIBLLLFHA-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)OCC1(CCCCC1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B14255295.png)

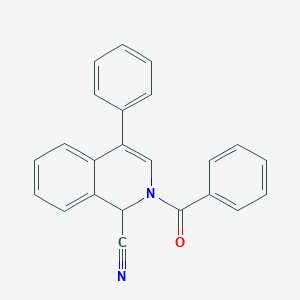
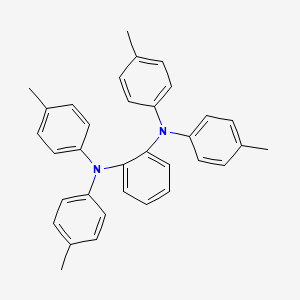
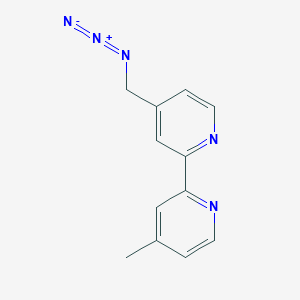
![8-Hexyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B14255328.png)
![(1S,5R)-6,6-Diphenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14255333.png)
![N-{2-[(2-Chloro-6-nitrophenyl)sulfanyl]-4-methoxyphenyl}formamide](/img/structure/B14255338.png)

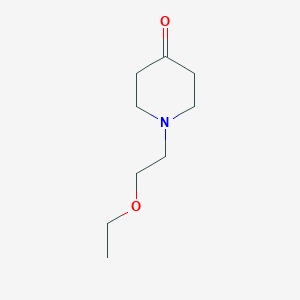
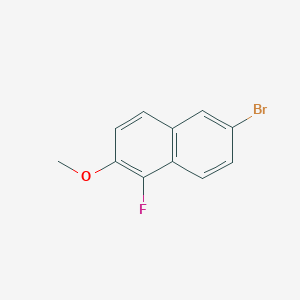
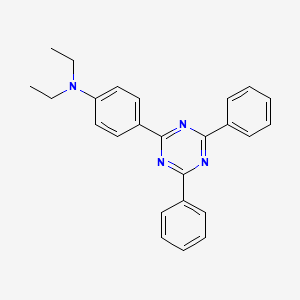

![1-{[(10-Bromodecyl)oxy]methyl}-4-methoxybenzene](/img/structure/B14255368.png)
